レピノタン塩酸塩

概要

説明

科学的研究の応用

BAY x 3702 has been extensively studied for its scientific research applications:

Neuroprotection: It has shown significant neuroprotective effects in animal models of ischemic stroke and traumatic brain injury

Serotonergic Function: Studies have demonstrated its ability to modulate serotonergic cell firing and release in the brain.

Dopaminergic Activity: It has been found to influence dopaminergic activity in the prefrontal cortex, which may have implications for the treatment of cognitive and negative symptoms in schizophrenia.

Respiratory Depression: BAY x 3702 has been investigated for its potential to counteract morphine-induced respiratory depression.

作用機序

BAY x 3702は、主にセロトニン5-HT1A受容体の活性化を通じて効果を発揮します。 この活性化は、背側および正中縫線核、背側海馬、内側前頭前皮質などのさまざまな脳領域におけるセロトニンの放出を減少させます . この化合物の神経保護効果は、虚血によるニューロン細胞死を阻害する能力によるものと考えられています .

6. 類似の化合物との比較

BAY x 3702は、5-HT1A受容体アゴニストとしての高い効力と選択性で独自です。類似の化合物には以下のようなものがあります。

ピコゾタン: 神経保護特性について研究されている別のセロトニンアゴニスト。

ゾナンパネル: 神経保護効果を持つAMPA受容体拮抗薬.

生化学分析

Biochemical Properties

Repinotan Hydrochloride interacts with the 5HT1A-receptor subtype, a type of serotonin receptor. This interaction is characterized by high affinity and selectivity . The nature of this interaction is that of a full agonist, meaning Repinotan Hydrochloride can fully activate the 5HT1A receptor to exert its effects .

Cellular Effects

Repinotan Hydrochloride has been shown to have neuroprotective effects in animal studies This suggests that it may influence cell function by protecting neurons from damage

Molecular Mechanism

The molecular mechanism of action of Repinotan Hydrochloride involves its binding to the 5HT1A receptor. As a full agonist, it can activate this receptor, potentially leading to various downstream effects. These may include changes in gene expression, enzyme activation or inhibition, and other molecular-level effects .

準備方法

BAY x 3702の合成には、いくつかの重要なステップが含まれます。

クロマン-2-カルボン酸の活性化: クロマン-2-カルボン酸は、チオニルクロリドを使用して活性化され、対応する酸塩化物が形成されます。

アミドの形成: 次に、酸塩化物を(S)-フェネチルアミンで処理すると、ジアステレオマーの混合物が生成されます。エタノールからの分別結晶化により、目的の異性体を高いジアステレオマー純度で得ます。

アミンへの還元: アミドは、テトラヒドロフラン中のジボランを使用して還元され、アミンが生成されます。

触媒的加氢: アミンは、パラジウム-炭素上で触媒的加氢され、光学的に純粋な® -2-アミノメチルクロマンが生成されます。

アルキル化: 最後のステップは、4-ブロモブチルサッカリンによるアルキル化であり、BAY x 3702が生成され、これは塩酸塩として単離されます.

3. 化学反応解析

BAY x 3702は、次のようなさまざまな化学反応を起こします。

加水分解: アルカリ性媒体中で不安定であり、加水分解を起こします。

安定性: 酸性媒体(pH ≤ 4)では安定しており、弱酸性および中性のpHにおける希薄な水溶液中では加水分解に敏感です.

4. 科学研究用途

BAY x 3702は、その科学研究用途について広範囲にわたって研究されてきました。

化学反応の分析

BAY x 3702 undergoes various chemical reactions, including:

Hydrolysis: It is unstable in alkaline medium and undergoes hydrolysis.

Solubility: BAY x 3702 is soluble in water, acetone, and dimethyl sulfoxide.

類似化合物との比較

BAY x 3702 is unique in its high potency and selectivity as a 5-HT1A receptor agonist. Similar compounds include:

Picozotan: Another serotonin agonist studied for its neuroprotective properties.

Zonampanel: An AMPA receptor antagonist with neuroprotective effects.

特性

IUPAC Name |

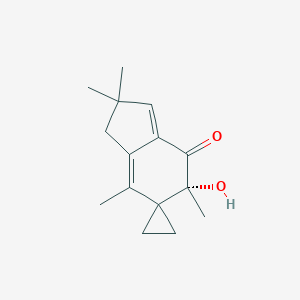

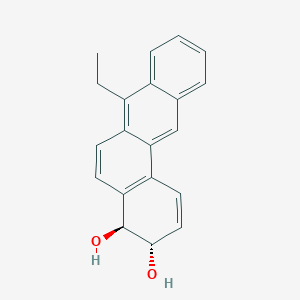

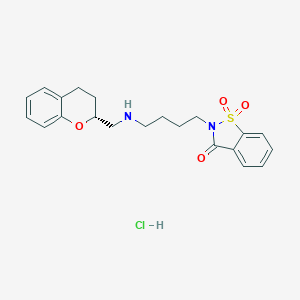

2-[4-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methylamino]butyl]-1,1-dioxo-1,2-benzothiazol-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S.ClH/c24-21-18-8-2-4-10-20(18)28(25,26)23(21)14-6-5-13-22-15-17-12-11-16-7-1-3-9-19(16)27-17;/h1-4,7-10,17,22H,5-6,11-15H2;1H/t17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKYREHZJIHPML-UNTBIKODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2O[C@H]1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70932465 | |

| Record name | 2-(4-{[(3,4-Dihydro-2H-1-benzopyran-2-yl)methyl]amino}butyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144980-77-8 | |

| Record name | 1,2-Benzisothiazol-3(2H)-one, 2-[4-[[[(2R)-3,4-dihydro-2H-1-benzopyran-2-yl]methyl]amino]butyl]-, 1,1-dioxide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144980-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bay x 3702 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144980778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-{[(3,4-Dihydro-2H-1-benzopyran-2-yl)methyl]amino}butyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REPINOTAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KBQ63168A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol](/img/structure/B57005.png)